molecular formula C8H15NO2 B588795 methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate CAS No. 131389-86-1

methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate

Cat. No.: B588795
CAS No.: 131389-86-1
M. Wt: 157.213
InChI Key: MTEIUMZJXOJPHH-CSTAXXSYSA-N
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Description

Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate typically involves the enantioselective formation of the aziridine ring. One common method is the cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions. The reaction often employs reagents like sodium hydride or potassium tert-butoxide to induce cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of flow reactors for continuous synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to induce ring-opening.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction typically produces amines. Substitution reactions can lead to a variety of ring-opened products with different functional groups.

Scientific Research Applications

Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds.

    Biology: The compound can be used to study enzyme mechanisms and as a probe for biological systems.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound of the aziridine family, known for its high reactivity.

    N-Methylaziridine: A methyl-substituted aziridine with similar reactivity but different steric and electronic properties.

    Ethyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate: An ethyl ester analog with similar chemical properties but different solubility and reactivity profiles.

Uniqueness

Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate is unique due to its specific stereochemistry, which can impart different reactivity and selectivity in chemical reactions compared to its analogs. The presence of the methyl and propan-2-yl groups also influences its physical and chemical properties, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3/t6-,7+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEIUMZJXOJPHH-CSTAXXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N1C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N1C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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